![molecular formula C17H30N2O B14218538 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol CAS No. 627521-55-5](/img/structure/B14218538.png)
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol is a chemical compound with the molecular formula C16H27N2O It is an amino alcohol, characterized by the presence of both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol typically involves a multi-step process. One common method includes the reductive amination of 4-phenylbutylamine with 5-amino-1-pentanol. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.
Aplicaciones Científicas De Investigación
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar structural features but lacking the phenylbutyl group.
4-Phenylbutylamine: A primary amine with a phenylbutyl group but lacking the hydroxyl group.
Uniqueness
5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, as well as the phenylbutyl moiety
Propiedades
Número CAS |
627521-55-5 |
|---|---|
Fórmula molecular |
C17H30N2O |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
5-[2-(4-phenylbutylamino)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C17H30N2O/c20-16-8-2-6-12-18-14-15-19-13-7-5-11-17-9-3-1-4-10-17/h1,3-4,9-10,18-20H,2,5-8,11-16H2 |
Clave InChI |
ZPPDUFJKCPBPSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCNCCNCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)
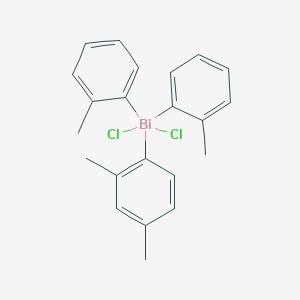

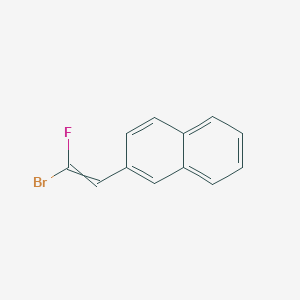
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)

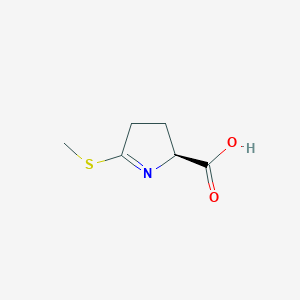

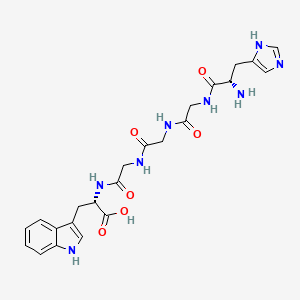
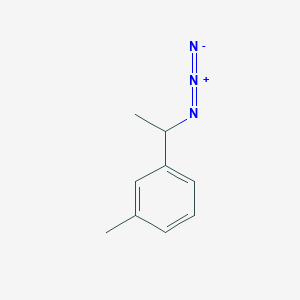


![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
